![molecular formula C17H16ClN3O2 B1645204 1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride CAS No. 3380-77-6](/img/structure/B1645204.png)
1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride
Overview
Description
1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is a complex organic compound. It is a member of pyrroles . It has a structure that includes a tetrahydroisoquinoline moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . Another study reported the synthesis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives in one pot, by condensation of tryptamin with cycloalkanones .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a study reported the reaction of compounds with ethyl iodide, 2-chloroacetamide, or its N-aryl derivatives in the presence of sodium acetate trihydrate . Another study discussed the precipitation of the product by adding equal portions of aqueous HCl and diethyl ether .Scientific Research Applications
Chemical Confirmation and Structural Analysis
The compound 1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is related to mutagenic compounds that involve the interaction between non-mutagenic substances like norharman and aniline, leading to the formation of mutagenic aminophenyl derivatives. Specifically, 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, a closely related compound, has been synthesized to further understand the mutagenic potential and structural characteristics of these compounds. This synthesis pathway involves several steps, starting from ethyl indole-2-aldehyde, progressing through N-(4-nitro)phenylation, elongation of the aldehyde substituent, and concluding with the construction of the pyridine nucleus to ensure the correct nitrogen substitution. This detailed chemical pathway helps in understanding the complex reactions and structural confirmations involved in the synthesis of such compounds (Murakami et al., 2010).
Heterocyclic Chemistry and Intramolecular Reactions
Another aspect of scientific research involving 1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride relates to its role in heterocyclic chemistry, particularly in the formation of pyrrolo[3,2-b]indoles. The reduction of nitro-derivatives leads to these compounds through a nucleophilic attack by the 2-aminophenyl group on the pyrrole ring, showcasing an interesting example of intramolecular nucleophilic substitution within the pyrrole series. This reaction pathway highlights the compound's utility in synthesizing complex heterocyclic structures and exploring the reactivity of indole derivatives (Aiello et al., 1981).
Synthesis and Biological Evaluation
Further research into 1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride and related compounds involves their synthesis for biological evaluation. For instance, indole-based compounds have been designed and synthesized as inhibitors for specific enzymes like cytosolic phospholipase A2α, showcasing the potential therapeutic applications of these compounds. The structure-activity relationships derived from these studies provide insights into the essential components required for inhibitory activity, guiding future drug design and development efforts (Tomoo et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as thiazoles and indole derivatives have been found to exhibit diverse biological activities . They act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, Dantrolene, a hydantoin derivative, depresses excitation-contraction coupling in skeletal muscle by binding to the ryanodine receptor 1, and decreasing intracellular calcium concentration .
Biochemical Pathways
Similar compounds such as 2-chloro-4-nitrophenol (2c4np) are known to be degraded via the 1,2,4-benzenetriol (bt) pathway in certain bacteria . In this pathway, HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect a compound’s solubility, stability, and interaction with its targets. For instance, the reduction of 4-nitrophenol, a model reaction to assess the activity of nanostructured materials, is affected by various parameters .
properties
IUPAC Name |
1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2.ClH/c21-20(22)12-7-5-11(6-8-12)16-17-14(9-10-18-16)13-3-1-2-4-15(13)19-17;/h1-8,16,18-19H,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQVDVZEUNEJGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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